

Gsto1-IN-2 and its Target Protein: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Gsto1-IN-2*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Glutathione S-Transferase Omega 1 (GSTO1) Inhibitor, **Gsto1-IN-2**.

Introduction

Glutathione S-transferase omega 1 (GSTO1) is a cytosolic enzyme with diverse catalytic activities, including glutathione-dependent thiol transferase, dehydroascorbate reductase, and deglutathionylation activities.[1][2][3] Its involvement in critical cellular processes, such as the detoxification of xenobiotics, regulation of inflammatory signaling pathways, and modulation of cancer cell proliferation and drug resistance, has positioned it as a compelling target for therapeutic intervention.[4][5] **Gsto1-IN-2** has been identified as a dual covalent inhibitor of GSTO1 and Bruton's tyrosine kinase (BTK).[2][4] This guide provides a comprehensive technical overview of **Gsto1-IN-2** and its primary target, GSTO1, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.

Quantitative Data: Inhibitor Activity

The following table summarizes the inhibitory potency of **Gsto1-IN-2** and other notable GSTO1 inhibitors.

Inhibitor	Target(s)	IC50 (nM)	Assay Type	Reference
Gsto1-IN-2	GSTO1	441	Not Specified	[2][4]
BTK	6.2	Not Specified	[2][4]	
GSTO1-IN-1 (C1-27)	GSTO1	31	Enzyme Activity Assay	[6][7]
GSTO1	~220	4-NPG Reduction Assay	[8]	
KT53	GSTO1	21 (in vitro)	Fluorescence Polarization-Activity-Based Protein Profiling (fluopol-ABPP)	[9]
GSTO1	35 (in situ)	fluopol-ABPP	[9][10][11]	
ML175	GSTO1	28	Gel-based Competitive-ABPP	[12][13]

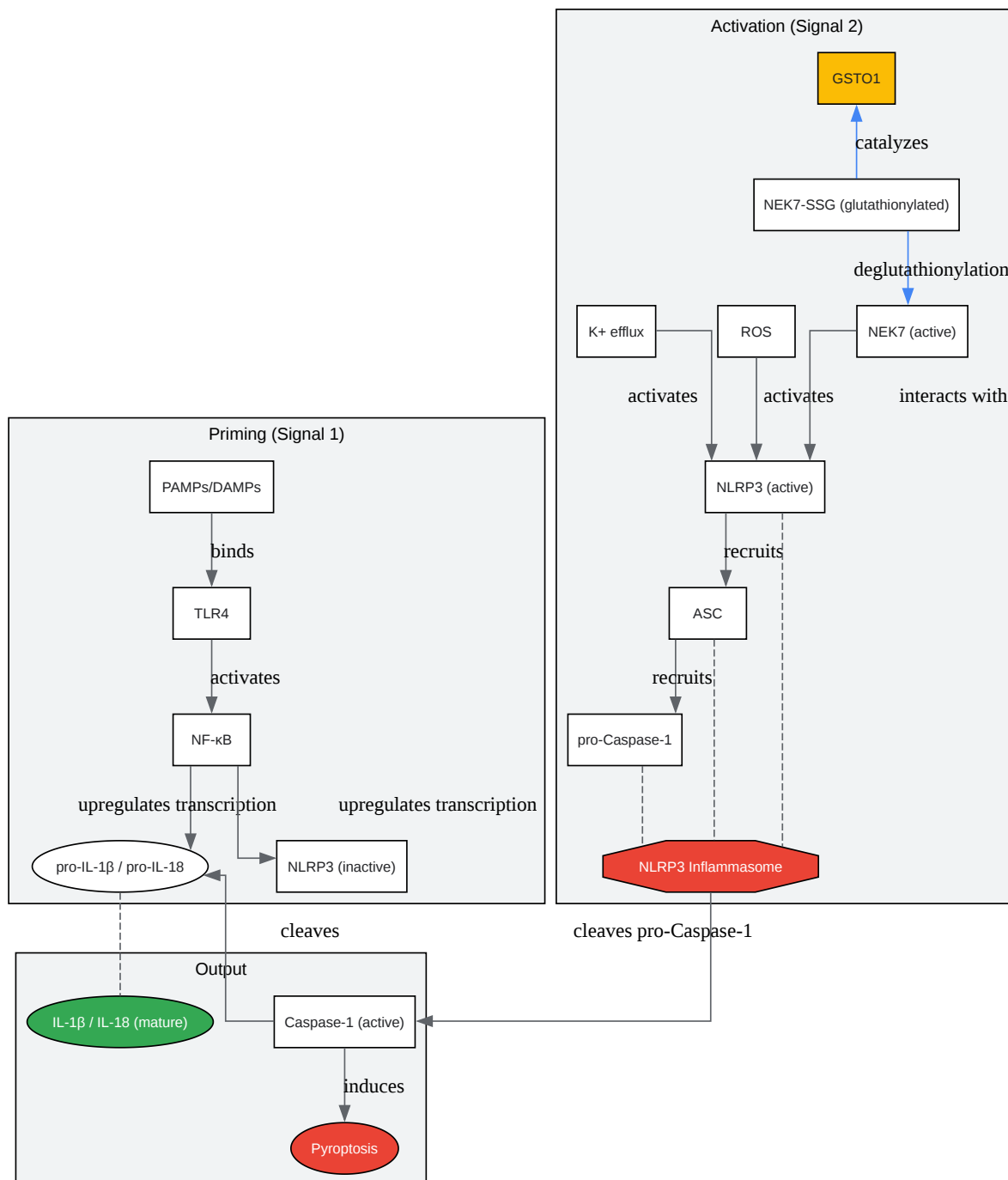
Signaling Pathways

GSTO1 plays a crucial role in modulating key inflammatory signaling pathways, including the NLRP3 inflammasome and Toll-like receptor 4 (TLR4) signaling.

NLRP3 Inflammasome Activation Pathway

GSTO1 is a key regulator of the NLRP3 inflammasome, a multiprotein complex that triggers the release of pro-inflammatory cytokines IL-1 β and IL-18.[14][15][16] GSTO1-mediated deglutathionylation of NEK7 (NIMA-related kinase 7) is a critical step for NLRP3 activation.[14][15] Inhibition of GSTO1 can therefore suppress inflammasome activation.

NLRP3 Inflammasome Activation Pathway

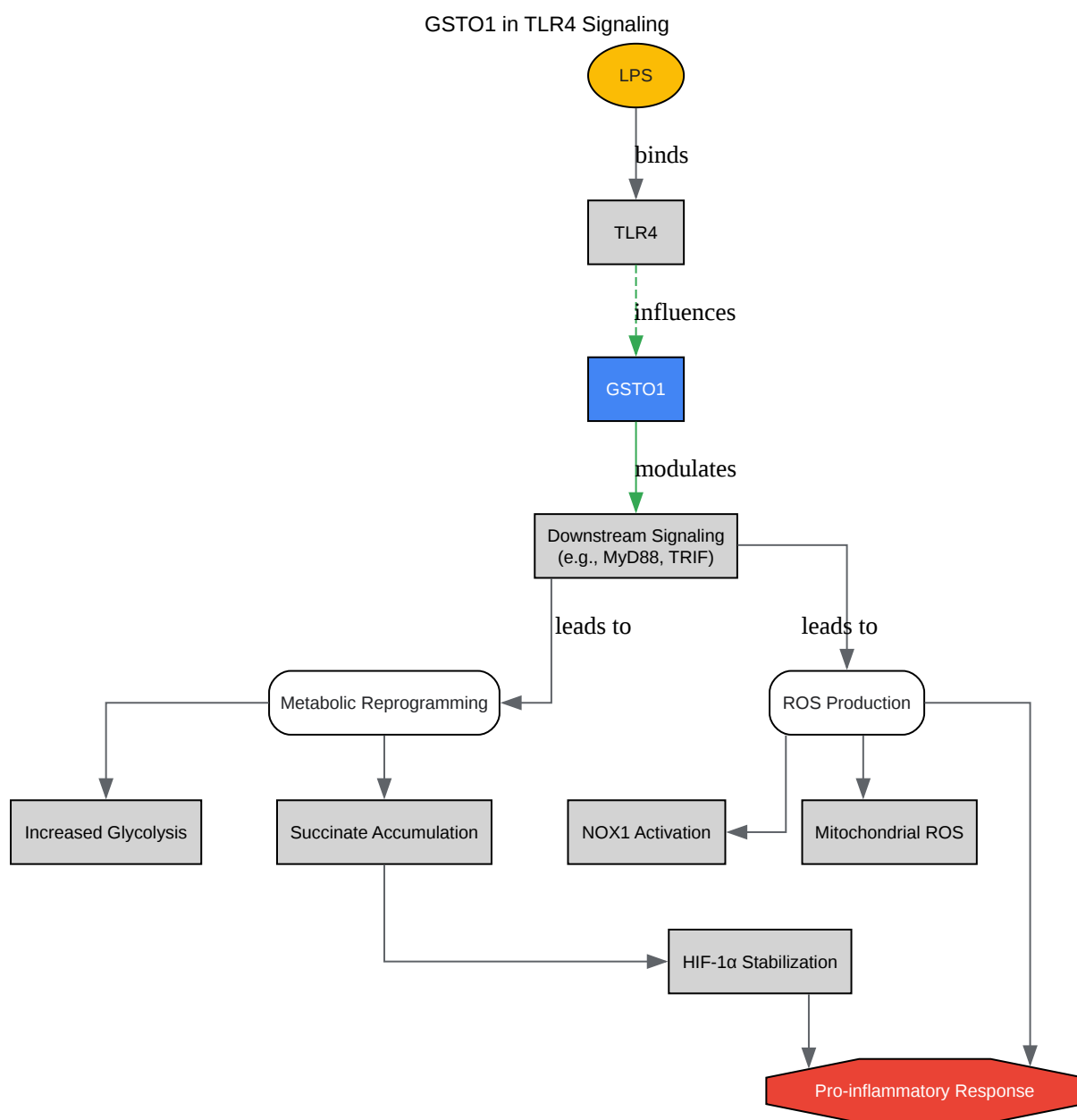


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Caption: Role of GSTO1 in NLRP3 inflammasome activation.

Toll-like Receptor 4 (TLR4) Signaling Pathway

GSTO1 is also implicated in the Toll-like receptor 4 (TLR4) signaling pathway, which is activated by lipopolysaccharide (LPS).^{[1][17][18][19]} GSTO1 appears to act early in this pathway, influencing metabolic reprogramming and the production of reactive oxygen species (ROS).^{[1][17][18]}



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Caption: GSTO1's modulatory role in TLR4 signaling.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

GSTO1 Inhibition Assay (Spectrophotometric)

This protocol is adapted from methods used to assess the inhibitory profile of GSTO1 inhibitors.^[20] It measures the reduction of 4-nitrophenacylglutathione (4-NPG).

Materials:

- Recombinant human GSTO1-1 protein
- **Gsto1-IN-2** or other test compounds
- 4-nitrophenacylglutathione (4-NPG)
- Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl
- UV-Vis Spectrophotometer

Procedure:

- Prepare a stock solution of recombinant GSTO1-1 in assay buffer.
- Prepare serial dilutions of **Gsto1-IN-2** or test compounds in assay buffer.
- In a 96-well UV-transparent plate, add a fixed concentration of GSTO1-1 (e.g., 10-20 µg/mL) to each well.
- Add the serially diluted test compounds to the wells and incubate for a specified time (e.g., 1 hour) at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding 4-NPG to a final concentration of 0.5 mM.
- Immediately monitor the decrease in absorbance at 305 nm at room temperature using a spectrophotometer.

- Calculate the rate of reaction and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Fluorescence Polarization-Activity-Based Protein Profiling (fluopol-ABPP)

This high-throughput screening method is used to identify and characterize irreversible inhibitors of GSTO1.^{[5][12]}

Materials:

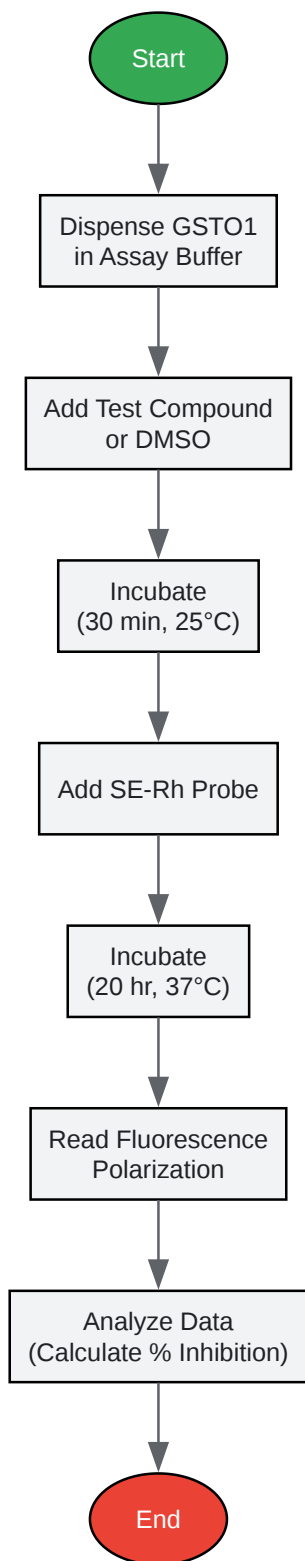
- Recombinant human GSTO1 protein
- Test compounds
- Rhodamine-tagged sulfonate ester (SE-Rh) activity-based probe
- Assay Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Pluronic F-68
- 1536-well microtiter plates
- Fluorescence polarization plate reader

Procedure:

- Dispense 4.0 μ L of Assay Buffer containing recombinant GSTO1 (final concentration 1.25 μ M) into 1536-well plates.
- Add 30 nL of test compound in DMSO or DMSO alone (control) to the appropriate wells (final compound concentration e.g., 5.96 μ M).
- Incubate for 30 minutes at 25°C.
- Initiate the labeling reaction by dispensing 1.0 μ L of SE-Rh probe (final concentration 75 nM) to all wells.
- Centrifuge the plates and incubate for 20 hours at 37°C.

- Equilibrate plates to room temperature for 10 minutes before reading.
- Measure fluorescence polarization on a plate reader with appropriate filters (e.g., excitation 525 nm, emission 598 nm).
- A decrease in fluorescence polarization indicates inhibition of GSTO1 by the test compound.

Fluorescence Polarization-ABPP Workflow

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